molecular formula C20H20FN7O B2633865 N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021223-71-1

N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2633865
CAS No.: 1021223-71-1
M. Wt: 393.426
InChI Key: WWWRYWQPNLTTBB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of fluorophenyl, pyridazinyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.

    Introduction of the pyridin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyridazinyl core.

    Attachment of the piperazine moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl derivative is introduced to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions (e.g., heating, catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
  • N-(4-bromophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c21-15-4-6-16(7-5-15)23-20(29)28-13-11-27(12-14-28)19-9-8-18(25-26-19)24-17-3-1-2-10-22-17/h1-10H,11-14H2,(H,23,29)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRYWQPNLTTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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